molecular formula C17H16N2O4 B5850808 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5850808
M. Wt: 312.32 g/mol
InChI Key: LMKQBSJCPJDPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, also known as DMOMO, is a heterocyclic compound that has attracted significant attention in recent years due to its potential applications in various scientific fields. DMOMO is a member of the oxadiazole family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. In microbial cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of bacterial type II topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that are commonly used to treat cancer. In microbial cells, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit bacterial growth and biofilm formation, which are mechanisms that are commonly used to treat bacterial infections. In addition, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its high solubility in common organic solvents, which makes it easy to work with. In addition, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is relatively stable under normal laboratory conditions, which makes it suitable for long-term storage. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively high cost, which may limit its use in certain research areas.

Future Directions

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One direction is to explore its potential applications in the field of organic electronics, where it has already shown promise as a hole-transporting material in OLEDs. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and bacterial infections. In addition, future research could focus on elucidating the mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, which would provide valuable insights into its biological activities. Finally, future research could explore the synthesis of new derivatives of 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole with improved properties for specific applications.

Synthesis Methods

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and oxidative coupling reactions. One of the most commonly used methods for synthesizing 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is the condensation of 3,4-dimethoxybenzaldehyde and 2-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then cyclized to form 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. In materials science, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In organic electronics, 3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-20-13-7-5-4-6-12(13)17-18-16(19-23-17)11-8-9-14(21-2)15(10-11)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQBSJCPJDPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

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